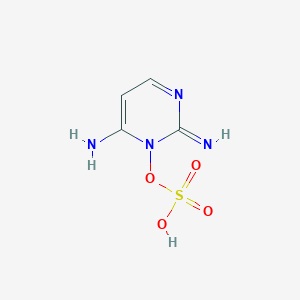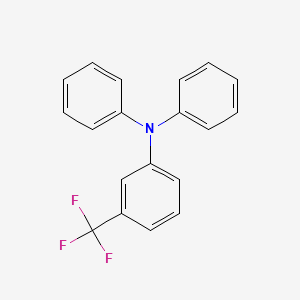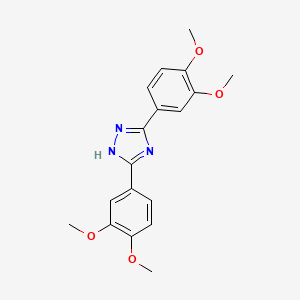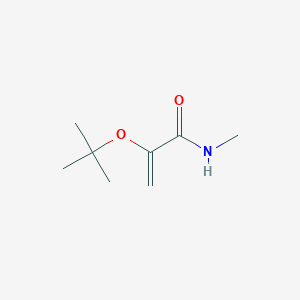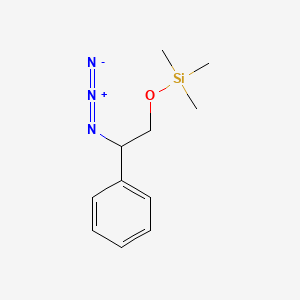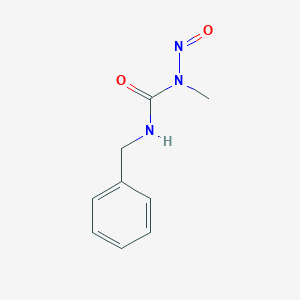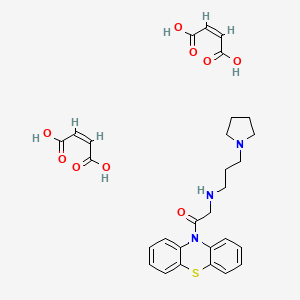
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a pyrrolidinyl group, a glycyl moiety, and a phenothiazine core, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The introduction of the pyrrolidinyl group is achieved through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the phenothiazine core. The glycyl moiety is then introduced via peptide coupling reactions, using reagents such as carbodiimides or phosphonium salts. The final step involves the formation of the dimaleate salt, which is achieved by reacting the compound with maleic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored, and the use of catalysts and solvents is optimized to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenothiazine core or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antipsychotic, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound can modulate the activity of enzymes and ion channels, leading to its diverse pharmacological effects. The glycyl moiety may enhance the compound’s bioavailability and stability, while the pyrrolidinyl group can influence its binding affinity and selectivity.
相似化合物的比较
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate can be compared with other phenothiazine derivatives, such as chlorpromazine, perphenazine, and fluphenazine. While these compounds share a common phenothiazine core, they differ in their substituents, which influence their pharmacological profiles and applications. The presence of the pyrrolidinyl and glycyl groups in this compound makes it unique, potentially offering enhanced therapeutic effects and reduced side effects compared to other phenothiazine derivatives.
Similar Compounds
Chlorpromazine: A widely used antipsychotic medication.
Perphenazine: Another antipsychotic with a different substitution pattern.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
106303-06-4 |
|---|---|
分子式 |
C29H33N3O9S |
分子量 |
599.7 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;1-phenothiazin-10-yl-2-(3-pyrrolidin-1-ylpropylamino)ethanone |
InChI |
InChI=1S/C21H25N3OS.2C4H4O4/c25-21(16-22-12-7-15-23-13-5-6-14-23)24-17-8-1-3-10-19(17)26-20-11-4-2-9-18(20)24;2*5-3(6)1-2-4(7)8/h1-4,8-11,22H,5-7,12-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI 键 |
FLZVNTFOFDKBKX-SPIKMXEPSA-N |
手性 SMILES |
C1CN(CC1)CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
C1CCN(C1)CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


mercury](/img/structure/B14318694.png)
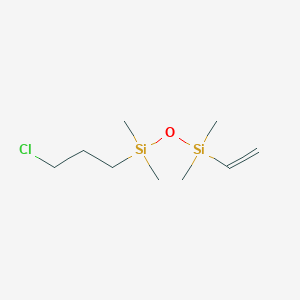
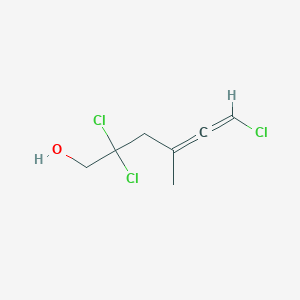

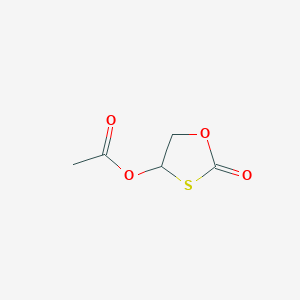
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
